molecular formula C12H15NO B15278764 7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole

7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole

Cat. No.: B15278764
M. Wt: 189.25 g/mol
InChI Key: MIOOWMXFYKDDAF-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole is a heterocyclic compound with a unique structure that combines a furan ring fused to an indole system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired tricyclic structure .

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole has several applications in scientific research:

Mechanism of Action

The mechanism by which 7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring fusion, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

7,7-dimethyl-2,3,5,6-tetrahydrofuro[2,3-f]indole

InChI

InChI=1S/C12H15NO/c1-12(2)7-13-10-5-8-3-4-14-11(8)6-9(10)12/h5-6,13H,3-4,7H2,1-2H3

InChI Key

MIOOWMXFYKDDAF-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C3C(=C2)CCO3)C

Origin of Product

United States

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